Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester is a specialized organic compound known for its unique bicyclic structure. This compound features a bicyclo[1.1.1]pentane core, characterized by a rigid and strained structure that makes it an intriguing subject for chemical research and applications. The presence of the formyl group and the 1,1-dimethylethyl ester enhances its reactivity and potential utility across various fields, including medicinal chemistry and material science .
The synthesis of bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester typically involves multiple steps:
The Diels-Alder reaction is particularly significant due to its ability to generate complex cyclic structures efficiently. The subsequent functional group transformations are crucial for tailoring the compound's reactivity for specific applications in medicinal chemistry .
Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester can undergo several types of chemical reactions:
These reactions are critical for modifying the compound's functional groups to enhance its biological activity or tailor it for specific applications in research.
The mechanism of action for bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester largely depends on its application in drug design or material sciences. In pharmacology, it may interact with specific molecular targets such as enzymes or receptors:
Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester is typically a colorless liquid or solid at room temperature with a distinct odor.
The compound is characterized by:
Relevant data includes its boiling point (approximately 150 °C) and melting point (around -20 °C) .
Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester has several scientific uses:
The bicyclo[1.1.1]pentane (BCP) core represents a highly strained, three-dimensional carbocyclic system characterized by two fused three-membered rings sharing a central C–C bond. This architecture imposes rigid geometry with a measured distance of ~1.89 Å between the bridgehead carbons (C-1 and C-3), closely mimicking the 1,4-distance in para-substituted benzenes (~4.3 Å vs. BCP’s ~4.1 Å) . Unlike planar aromatic rings, the BCP scaffold exhibits distinct three-dimensionality, projecting substituents orthogonally to minimize π-stacking interactions and reduce metabolic susceptibility [6]. The high bond angle strain (~100° vs. 109.5° for tetrahedral carbon) confers unique reactivity, particularly at the bridgehead positions, while the central C–C bond displays charge-shift character, facilitating radical additions [4] [9].
Table 1: Key Physicochemical Properties of BCP vs. Benzene Bioisosteres
Property | BCP Scaffold | para-Substituted Benzene | Impact on Drug Design |
---|---|---|---|
C1-C3 Distance (Å) | ~1.89 | ~1.39 (C-C bond) | Mimics para-substitution distance |
Van der Waals Volume | ~75 ų | ~65 ų | Enhanced 3D character |
Dipole Moment | Moderate (functionalization-dependent) | Low | Tunable solubility |
Aqueous Solubility | Typically higher | Moderate to low | Improved bioavailability |
Metabolic Stability | Enhanced (no aromatic oxidation) | Susceptible to CYP450 | Reduced clearance |
Electronic studies confirm the BCP core exerts moderate electron-withdrawing effects, polarizing adjacent bonds and influencing the acidity/reactivity of attached functional groups. This electronic profile, combined with low conformational flexibility, enables precise spatial positioning of pharmacophores [6]. For "Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester" (C₁₂H₁₈O₃, MW 210.27 g/mol), the aldehyde (C-3) and tert-butyl ester (C-1) groups exploit this rigidity, offering orthogonal reactive handles in a compact, non-aromatic framework .
BCP chemistry originated with [1.1.1]propellane synthesis in 1982, but medicinal applications remained unexplored until Pellicciari’s 1996 report of a BCP-based mGluR1 antagonist—the first demonstration of BCP as a viable phenyl bioisostere [6]. The field accelerated around 2012 when Pfizer’s BCP analogue of avagacestat (a γ-secretase inhibitor) demonstrated comparable target affinity to the parent aryl compound but with enhanced passive permeability and aqueous solubility [6]. This seminal work validated BCP’s potential to address pharmacokinetic limitations of aromatic drugs.
Subsequent innovations focused on synthetic accessibility. Early routes relied on radical additions to [1.1.1]propellane, a volatile, unstable solid requiring cryogenic handling [4] [9]. Advances like the 2023 thianthrenium-enabled bifunctional reagent (IBM-TT+) revolutionized access to 1,3-disubstituted BCPs, allowing modular C–O, C–N, and C–C bond formations at the "methylene" position while retaining an iodide handle for further diversification [4]. Concurrently, BCPs entered mainstream medicinal chemistry, appearing in IDO1 inhibitors (e.g., compounds with nM potency replacing benzylamines) [6] and diphosphine ligands for catalysis [9]. The target compound, featuring aldehyde and tert-butyl ester groups, exemplifies the trend toward complex, multifunctional BCP building blocks for drug discovery [5].
Functionalization at the bridgehead positions (C-1 and C-3) is strategically critical due to:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1